molecular formula C16H12F2N2O2S B2875494 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 325988-75-8

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2875494
CAS No.: 325988-75-8
M. Wt: 334.34
InChI Key: RQHVNKDTQHDMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. The compound’s interaction with these enzymes disrupts their normal function, leading to bacterial cell death . In biological studies, it has been shown to interact with various receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c1-2-22-11-7-4-8-12-14(11)19-16(23-12)20-15(21)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHVNKDTQHDMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.